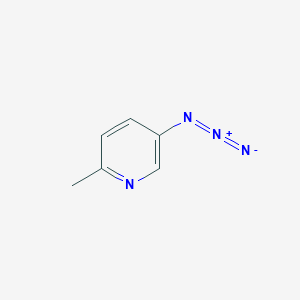

5-Azido-2-methylpyridine

Description

5-Azido-2-methylpyridine is a pyridine derivative featuring an azido (-N₃) functional group at the 5-position and a methyl (-CH₃) group at the 2-position. The azido group confers unique reactivity, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a precursor for nitrogen-containing heterocycles. Its structural and electronic properties distinguish it from other pyridine-based analogs, particularly in terms of stability, synthetic utility, and hazards.

Properties

IUPAC Name |

5-azido-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-6(4-8-5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACNCSXWNOMYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719666 | |

| Record name | 5-Azido-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114627-66-6 | |

| Record name | 5-Azido-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-methylpyridine followed by azidation using sodium azide as a precursor of the azide ion . This two-step reaction involves the formation of a diazonium salt, which is then converted to the azide compound.

Industrial Production Methods

Industrial production methods for 5-Azido-2-methylpyridine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Sodium Azide: Used for the azidation step in the synthesis.

Alkynes: Used in cycloaddition reactions to form triazoles.

Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for the reduction of the azide group.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from the reduction of the azide group.

Scientific Research Applications

5-Azido-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-methylpyridine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry, where the azide group reacts specifically with alkynes without interfering with other biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects on reactivity, hazards, and applications. Key analogs include 5-Ethyl-2-methylpyridine (CAS 104-90-5), which shares the 2-methylpyridine backbone but substitutes the azido group with an ethyl (-CH₂CH₃) moiety.

Table 1: Comparative Analysis of 5-Azido-2-Methylpyridine and 5-Ethyl-2-Methylpyridine

Key Differences:

Reactivity and Stability :

- The azido group in 5-azido-2-methylpyridine introduces significant instability, requiring careful handling to avoid exothermic decomposition. In contrast, 5-ethyl-2-methylpyridine is thermally stable and less reactive, making it suitable for industrial processes .

Hazard Profile: 5-Azido-2-methylpyridine’s azide group poses explosion risks, necessitating specialized storage (e.g., refrigeration, inert atmospheres).

Synthetic Utility :

- The azido derivative is pivotal in bioorthogonal chemistry, enabling rapid ligation of biomolecules. The ethyl variant serves as a solvent or intermediate in organic synthesis due to its inertness.

Hydrogen Bonding and Crystallography (Hypothetical Analysis):

Research Findings and Limitations

- Gaps in Data : The provided evidence lacks direct studies on 5-azido-2-methylpyridine, necessitating inferences from general azide chemistry and analogs like 5-ethyl-2-methylpyridine.

- Safety Considerations : The hazards of azides highlight the need for rigorous risk assessments, contrasting with the milder safety protocols for ethyl-substituted pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.